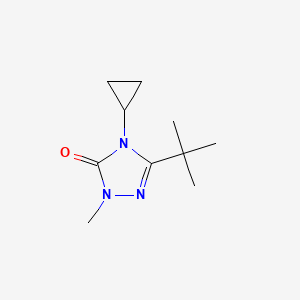
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" and has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential use in scientific research.
Applications De Recherche Scientifique
Comparative Metabolism in Human and Rat Liver Microsomes
Research demonstrates the metabolic pathways of chloroacetamide herbicides, highlighting the importance of metabolic activation pathways that could lead to carcinogenic effects. This includes the metabolism of various chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor in liver microsomes of rats and humans. Such studies provide insights into the enzymatic processes involved in the metabolism of these compounds, suggesting the potential risks associated with their use and the species-specific differences in metabolism rates (Coleman et al., 2000).
Radiosynthesis for Metabolism and Mode of Action Studies
Radiosynthesis of chloroacetanilide herbicides, including acetochlor, provides high-specific-activity compounds necessary for detailed studies on their metabolism and mode of action. This approach aids in understanding how these herbicides interact at the molecular level within biological systems, offering a foundation for assessing their environmental and health impacts (Latli & Casida, 1995).
Environmental Impact and Soil Interaction
The environmental distribution and impact of acetochlor, along with its interaction with soil and water systems, have been extensively studied. These investigations explore how chloroacetamide herbicides like acetochlor are received by soil surfaces and their efficacy influenced by factors like wheat straw and irrigation. Such research is crucial for developing agricultural practices that minimize environmental contamination while ensuring effective weed control (Banks & Robinson, 1986).
Antimicrobial Evaluation of Derivatives
The synthesis and evaluation of novel imines and thiazolidinones derived from chloroacetamide compounds have shown promising antimicrobial activities. These derivatives offer potential for the development of new antimicrobial agents, reflecting the versatility of chloroacetamide derivatives in pharmaceutical research (Fuloria et al., 2009).
Biodegradation and Environmental Remediation
Studies on the biodegradation mechanisms of chloroacetamide herbicides like acetochlor provide insights into environmental remediation strategies. Identifying the key enzymes and microbial processes involved in the degradation pathways is essential for developing biotechnological approaches to mitigate the environmental impact of these herbicides (Wang et al., 2015).
Propriétés
IUPAC Name |
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-3-24-16-7-12(9-22)6-15(20)18(16)25-10-17(23)21-13-5-4-11(2)14(19)8-13/h4-9H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRFBIBYDMEEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-9-carboxylate](/img/structure/B2836615.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2836620.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2836621.png)
![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2836622.png)
![4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2836623.png)
![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2836624.png)


![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2836627.png)
![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2836630.png)

![3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2836635.png)
![N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2836636.png)
![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2836637.png)